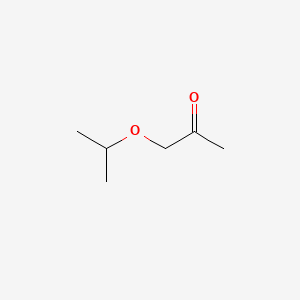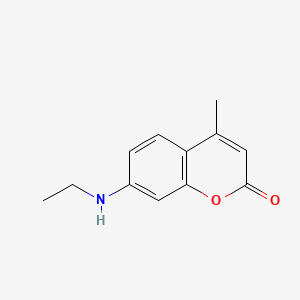
7-(Éthylamino)-4-méthylcoumarine
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- (hereafter referred to as 2H-1-BP-7-EA-4-M) is an organic compound belonging to the benzopyran class of compounds. It is a colorless, odorless, and crystalline solid with a molecular weight of 227.29 g/mol. Recent studies suggest that this compound has potential applications in the fields of medicine, agriculture, and biochemistry.
Applications De Recherche Scientifique
Activité Adrénolytique
7-(Éthylamino)-4-méthylcoumarine: a été étudié pour son activité adrénolytique potentielle, qui fait référence à la capacité de bloquer les récepteurs adrénergiques. Cette propriété est importante dans le développement de traitements pour les maladies cardiovasculaires telles que l’hypertension et l’insuffisance cardiaque {svg_1}. La capacité du composé à se lier aux adrénocepteurs α1 et β1 en fait un candidat pour une exploration pharmacologique plus approfondie.
Détection Colorimétrique de l’Uranium
Le composé a été utilisé dans la synthèse de bases de Schiff, qui sont connues pour leurs capacités d’analyse colorimétrique. Plus précisément, les dérivés de This compound se sont avérés prometteurs comme ligands pour la détection colorimétrique de l’uranium dans l’eau, soulignant son importance dans la surveillance et la sécurité environnementales {svg_2}.
Imagerie Fluorescente et Sensibilisateurs
En raison de ses propriétés photophysiques, This compound est utilisé dans le développement de photosensibilisateurs pour la thérapie photodynamique (PDT) et l’imagerie fluorescente du cancer. Sa capacité à fluorescer en fait un outil précieux dans le diagnostic et le traitement médicaux {svg_3}.
Écrans à Cristaux Liquides
This compound: a des applications dans le domaine de la technologie d’affichage. Son utilisation dans les écrans à cristaux liquides/plasma/tubes bruns est basée sur ses propriétés luminescentes, qui sont essentielles pour créer des affichages visuels de haute qualité {svg_4}.
Lasers à Colorant
La forte fluorescence du composé en a fait un candidat pour une utilisation dans les lasers à colorant. Les lasers à colorant sont accordables et peuvent être utilisés dans diverses applications, du diagnostic médical à la spectroscopie à haute résolution {svg_5}.
Cellules Solaires
Les chercheurs ont exploré l’utilisation de This compound dans les cellules solaires. Ses propriétés photophysiques peuvent contribuer à l’efficacité de l’absorption et de la conversion de la lumière dans les dispositifs photovoltaïques {svg_6}.
Filtres Optiques
Les caractéristiques d’absorption uniques de This compound le rendent adapté à une utilisation dans les filtres optiques. Ces filtres peuvent être utilisés pour transmettre sélectivement la lumière de différentes longueurs d’onde, ce qui est crucial en photographie, en astronomie et en recherche scientifique {svg_7}.
Double Émission dans les Solvants
Des études ont montré que This compound présente une double émission dans divers solvants lorsqu’il est excité par un laser à azote. Cette propriété est importante pour comprendre les effets de la polarité du solvant sur la fluorescence et a des implications pour la conception de nouveaux matériaux fluorescents {svg_8}.
Propriétés
IUPAC Name |
7-(ethylamino)-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-13-9-4-5-10-8(2)6-12(14)15-11(10)7-9/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNIKUTWXUODJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067417 | |
| Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28821-18-3 | |
| Record name | 7-(Ethylamino)-4-methylcoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28821-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028821183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(ethylamino)-4-methyl-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.765 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does the presence of oxygen affect Coumarin 445 during photodegradation?
A2: Research indicates that oxygen plays a significant role in the photodegradation of Coumarin 445 when exposed to 350 nm light []. Specifically, the presence of oxygen leads to the formation of photoproducts, including 7-ethylamino-4-methylcoumarin (C-445) through a monodealkylation process. This degradation pathway is less pronounced in oxygen-free environments, highlighting the impact of oxygen on the stability of Coumarin 445 [].
Q2: How does solvent polarity influence the fluorescence properties of Coumarin 445?
A3: The fluorescence behavior of Coumarin 445 is sensitive to solvent polarity, particularly under high-power laser excitation []. Studies reveal that Coumarin 445 exhibits dual amplified spontaneous emission (ASE) bands in specific solvents under these conditions. This phenomenon is attributed to the formation of "superexciplexes," where two excited dye molecules interact with a solvent molecule, leading to distinct ASE bands originating from intramolecular charge transfer (ICT) and twisted intramolecular charge transfer (TICT) states [].
Q3: Can Coumarin 445 be encapsulated within nanoparticles, and what are the potential benefits?
A4: Yes, researchers have successfully encapsulated Coumarin 445 within silica nanoparticles to create dye-silica core-shell nanoparticles (DSCSNPs) []. This encapsulation offers several potential benefits, including enhanced stability, improved water solubility, and the ability to tailor the particle size and surface properties for specific applications []. These DSCNPs could find utility in various fields, such as bioimaging, sensing, and drug delivery.
Q4: What analytical techniques are commonly employed to characterize Coumarin 445 and its derivatives?
A5: Various analytical techniques are crucial for characterizing Coumarin 445 and related compounds. Researchers often utilize techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), X-ray Diffraction (XRD), and Dynamic Light Scattering (DLS) to study the size, morphology, and structural properties of Coumarin 445-containing materials []. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is valuable for separating and quantifying Coumarin 445 and its degradation products, providing insights into its stability and degradation pathways [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




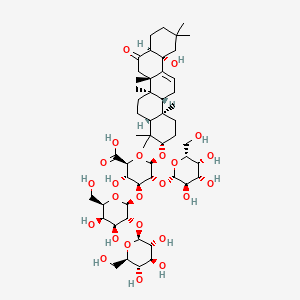
![(2S,4AR,6aR,7R,10R,10aS,10bS)-2-(furan-3-yl)-7-hydroxy-6a,10b-dimethyl-4a,5,6,6a,7,10,10a,10b-octahydro-1H-10,7-(epoxymethano)benzo[f]isochromene-4,12(2H)-dione](/img/structure/B1205583.png)

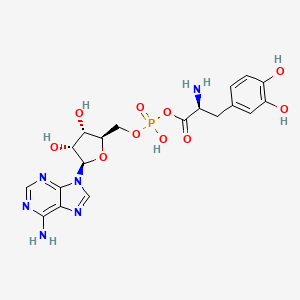
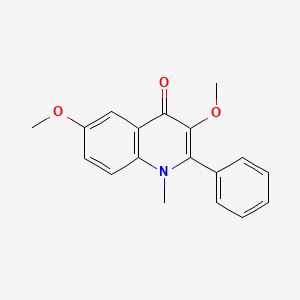
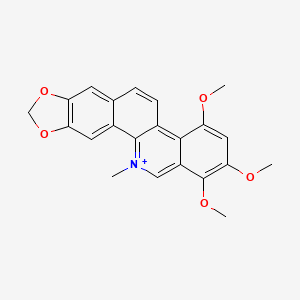
![N-{1-Benzyl-(2S,3S)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1205592.png)
![(2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B1205593.png)
![5-{[4-(9H-Fluoren-9-YL)piperazin-1-YL]carbonyl}-1H-indole](/img/structure/B1205595.png)

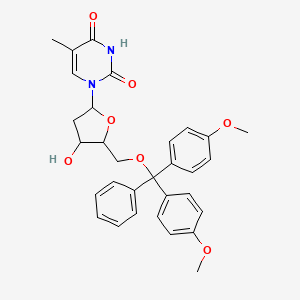
![17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1205600.png)
